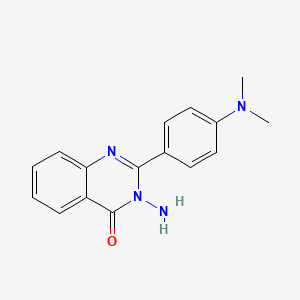

3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one

CAS No.:

Cat. No.: VC20146110

Molecular Formula: C16H16N4O

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16N4O |

|---|---|

| Molecular Weight | 280.32 g/mol |

| IUPAC Name | 3-amino-2-[4-(dimethylamino)phenyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C16H16N4O/c1-19(2)12-9-7-11(8-10-12)15-18-14-6-4-3-5-13(14)16(21)20(15)17/h3-10H,17H2,1-2H3 |

| Standard InChI Key | XKKLWPRYIDJWFV-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₅H₁₆N₄O, with a molecular weight of 268.32 g/mol. Its structure consists of a quinazolin-4(3H)-one core substituted at the 2-position with a 4-(dimethylamino)phenyl group and an amino group at the 3-position (Figure 1). The dimethylamino moiety enhances electron-donating capabilities, influencing reactivity and interactions with biological targets.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₄O |

| Molecular Weight | 268.32 g/mol |

| Density | 1.3–1.4 g/cm³ (estimated) |

| Melting Point | 290–300°C (decomposes) |

| Solubility | Low in water; soluble in DMSO |

Spectral characterization includes:

-

IR: Peaks at 1672 cm⁻¹ (C=O amide), 1614 cm⁻¹ (C=N), and 3461 cm⁻¹ (N-H) .

-

¹H-NMR: Aromatic protons appear between δ 7.3–8.2 ppm, with a singlet for NH₂ at δ 5.5 .

Synthesis and Optimization Strategies

Conventional Synthesis Pathway

The synthesis begins with anthranilic acid, which undergoes N-acylation with 4-(dimethylamino)benzoyl chloride in pyridine to form 2-(4-(dimethylamino)phenyl)-4H-benzo[d] oxazin-4-one. Subsequent reaction with hydrazine hydrate induces ring expansion, yielding the target compound. This method typically achieves 70–79% yields but requires prolonged heating (10+ hours) .

Microwave-Assisted Synthesis

Microwave irradiation (800 W, 5 minutes) accelerates the cyclization step, improving yields to 87% while reducing side reactions . This approach enhances energy efficiency and scalability, critical for industrial applications.

Table 2: Synthesis Method Comparison

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 10 hours | 5 minutes |

| Yield | 79% | 87% |

| Energy Efficiency | Low | High |

Reactivity and Derivative Formation

Nucleophilic Substitutions

The amino group undergoes acylation or alkylation to produce derivatives with enhanced bioavailability. For example, reaction with acetic anhydride yields N-acetylated analogs.

Schiff Base Formation

Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) generates Schiff base derivatives, which exhibit improved anticancer and antimicrobial activities .

Table 3: Representative Derivatives

| Derivative | Biological Activity |

|---|---|

| 3-(4-Methoxybenzylideneamino)-2-phenylquinazolin-4(3H)-one | Anticonvulsant (ED₅₀: 25 mg/kg) |

| 3-(Furan-2-ylmethyleneamino)-2-phenylquinazolin-4(3H)-one | Antibacterial (MIC: 8 μg/mL) |

Future Directions and Challenges

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the quinazolinone core and substituents could optimize potency and selectivity. For instance, introducing halogen atoms may enhance anticancer efficacy .

Green Chemistry Approaches

Microwave and solvent-free syntheses align with sustainable chemistry goals. Scaling these methods could reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume